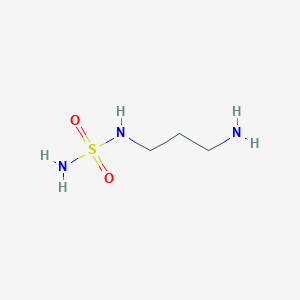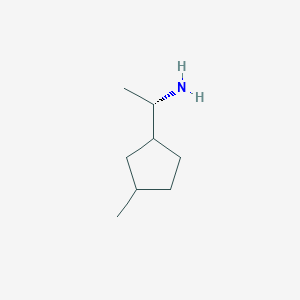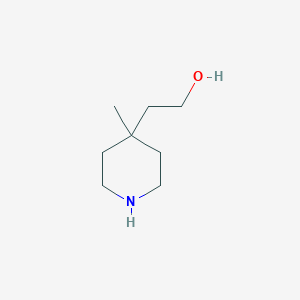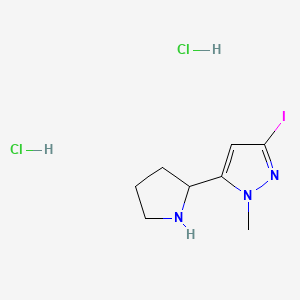![molecular formula C5H11ClFNO2S B13572044 [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride CAS No. 2792185-78-3](/img/structure/B13572044.png)
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride: is a chemical compound with the molecular formula C5H11ClFNO2S and a molecular weight of 203.6627 g/mol . This compound is characterized by the presence of a cyclopropyl ring, an aminomethyl group, a methanesulfonyl fluoride moiety, and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [1-(Aminomethyl)cyclopropyl]methanesulfonyl chloride. The intermediate is then treated with hydrogen fluoride to introduce the fluoride group, resulting in the formation of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoride. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoride group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong nucleophile and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms, particularly those involving sulfonyl fluoride-sensitive enzymes. It can act as an irreversible inhibitor of certain enzymes, providing insights into their function and structure.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to irreversible inhibition. This interaction disrupts the normal function of the enzyme, providing a tool for studying enzyme activity and developing enzyme inhibitors.
Comparison with Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanesulfonylchloride
- [1-(Aminomethyl)cyclopropyl]methanesulfonylbromide
- [1-(Aminomethyl)cyclopropyl]methanesulfonylamide
Comparison: Compared to its analogs, [1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability. The fluoride group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its stability under various conditions. This makes it a valuable tool in both research and industrial applications.
Properties
CAS No. |
2792185-78-3 |
|---|---|
Molecular Formula |
C5H11ClFNO2S |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H10FNO2S.ClH/c6-10(8,9)4-5(3-7)1-2-5;/h1-4,7H2;1H |
InChI Key |
FHRBGXBJLXRURH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)CS(=O)(=O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(butan-2-yl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13571975.png)





![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)


![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)

